molecular formula C7H5BrINO2 B14024363 Methyl 2-bromo-5-iodonicotinate

Methyl 2-bromo-5-iodonicotinate

Cat. No.: B14024363
M. Wt: 341.93 g/mol
InChI Key: XHPGMCCQQCXLRZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-iodonicotinate is a halogen-substituted nicotinic acid derivative featuring a methyl ester at the pyridine-3-carboxylate position, bromine at the 2-position, and iodine at the 5-position. This compound is likely utilized as a pharmaceutical intermediate, leveraging the reactivity of iodine in substitution reactions for drug synthesis .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

methyl 2-bromo-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3

InChI Key

XHPGMCCQQCXLRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-iodonicotinate typically involves the bromination and iodination of nicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-iodonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-iodonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce oxidized nicotinic acid derivatives .

Scientific Research Applications

Methyl 2-bromo-5-iodonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs differ in substituent type, position, and ester groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-bromo-5-iodonicotinate* Br (2), I (5), COOCH3 (3) C₇H₄BrINO₂ ~341.92 High reactivity (iodine as leaving group); pharmaceutical intermediate
Methyl 2-bromo-5-chloronicotinate Br (2), Cl (5), COOCH3 (3) C₇H₅BrClNO₂ 262.48 Pharmaceuticals, medical ingredients; less reactive than iodo analog
Methyl 2-bromo-5-hydroxyisonicotinate Br (2), OH (5), COOCH3 (4) C₇H₅BrNO₃ 246.06 Bioactivity due to hydroxyl group; isonicotinate isomer
Methyl 5-bromo-2-methoxynicotinate Br (5), OCH3 (2), COOCH3 (3) C₈H₈BrNO₃ 246.06 Electron-donating methoxy group alters reactivity
Ethyl 2-(benzylamino)-5-bromonicotinate Br (5), NH-benzyl (2), COOCH₂CH₃ (3) C₁₅H₁₅BrN₂O₂ 335.20 Enhanced solubility; potential biological applications

Notes:

  • Positional isomerism : Nicotinates (pyridine-3-carboxylates) vs. isonicotinates (pyridine-4-carboxylates) exhibit distinct electronic and steric properties. For example, Methyl 2-bromo-5-hydroxyisonicotinate’s hydroxyl group at the 5-position (isonicotinate framework) may enhance hydrogen-bonding capacity compared to nicotinate derivatives .
  • Halogen effects : Iodine’s larger atomic radius and weaker bond strength compared to chlorine or bromine increase its suitability for nucleophilic aromatic substitution, making this compound more reactive in cross-coupling reactions .

Physical and Chemical Properties

  • Volatility and solubility : Methyl esters (e.g., methyl salicylate in Table 3 ) generally exhibit lower boiling points than parent acids. The iodo analog’s higher molecular weight (~341.92) may reduce volatility compared to chloro (262.48) or methoxy (246.06) derivatives.

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